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Compound of Interest

Compound Name: Ru3

Cat. No.: B12385941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

Triruthenium dodecacarbonyl (Ru₃(CO)₁₂), a pivotal organometallic cluster compound. The

information presented herein is intended to serve as a core reference for researchers in various

fields, including catalysis, materials science, and drug development, where the characterization

of such complexes is crucial. This document summarizes quantitative spectroscopic data in

structured tables, details relevant experimental protocols, and provides a visual representation

of the analytical workflow.

Spectroscopic Data Summary
The following tables provide a consolidated summary of the principal spectroscopic data for

Triruthenium dodecacarbonyl, facilitating easy reference and comparison.

Table 1: Vibrational Spectroscopy Data
Spectroscopic
Technique

Solvent/Medium
Peak Positions
(cm⁻¹)

Reference

Infrared (IR) Hexane Solution 2061, 2031, 2011 [1]

Infrared (IR) KBr Not specified [2]

Raman Not specified Not specified
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Table 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data

Nucleus Solvent
Chemical Shift
(δ) ppm

Key
Observations

Reference

¹³C Not specified ~199.8

A single

resonance is

observed at

room

temperature due

to the fluxional

behavior of the

carbonyl ligands.

¹⁷O Not specified

Data not

available in the

searched

literature.

A relevant study

has been

published, but

the full text was

not accessible to

retrieve the

specific data.[3]

[4]

Table 3: Mass Spectrometry Data
Ionization Method

Key Fragments
(m/z)

Fragmentation
Pathway

Reference

Electron Ionization

(EI)

639 (M⁺), 611, 583,

555, 527, 499, 471,

443, 415, 387, 359,

331, 303

Sequential loss of the

twelve carbonyl (CO)

ligands from the

parent molecular ion

[Ru₃(CO)₁₂]⁺.[5][6]

[5]

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below. These

protocols are based on established practices for the analysis of air-sensitive organometallic
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compounds like Triruthenium dodecacarbonyl.

Infrared (IR) Spectroscopy
Objective: To identify the carbonyl stretching frequencies, which are indicative of the molecule's

structure and bonding.

Methodology (Solution Phase):

Sample Preparation: A dilute solution of Triruthenium dodecacarbonyl is prepared in a dry,

infrared-transparent solvent such as hexane or cyclohexane under an inert atmosphere (e.g.,

nitrogen or argon) to prevent decomposition.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition:

The IR cell (e.g., a liquid cell with NaCl or KBr windows) is first filled with the pure solvent

to record a background spectrum.

The cell is then carefully cleaned, dried, and filled with the sample solution.

The sample spectrum is recorded.

The final spectrum is obtained by subtracting the solvent background from the sample

spectrum.

Typical spectral range for carbonyl stretching vibrations is 1600-2200 cm⁻¹.

Methodology (Solid State - KBr Pellet):

Sample Preparation: A small amount of finely ground Triruthenium dodecacarbonyl is

intimately mixed with dry potassium bromide (KBr) powder in an agate mortar.

Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.
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Data Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and

the spectrum is recorded. A background spectrum of the empty sample compartment is

typically used for reference.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To probe the carbon environment of the carbonyl ligands and understand the

dynamic processes in solution.

Methodology:

Sample Preparation: A solution of Triruthenium dodecacarbonyl is prepared in a deuterated

solvent (e.g., CDCl₃, C₆D₆) in an NMR tube under an inert atmosphere. The concentration

should be sufficient to obtain a good signal-to-noise ratio.

Instrumentation: A high-field NMR spectrometer equipped with a broadband probe is used.

Data Acquisition:

The spectrometer is tuned to the ¹³C frequency.

A proton-decoupled ¹³C{¹H} NMR spectrum is acquired. This simplifies the spectrum by

removing ¹H-¹³C couplings.

Due to the low natural abundance of ¹³C and potentially long relaxation times for carbonyl

carbons, a sufficient number of scans and an appropriate relaxation delay (d1) are crucial

for obtaining a good quality spectrum.

Variable-temperature NMR studies can be performed to investigate the fluxional

processes. At low temperatures, the exchange of carbonyl ligands may be slowed down,

potentially leading to the observation of multiple resonances corresponding to the

inequivalent axial and equatorial carbonyls.

Mass Spectrometry
Objective: To determine the molecular weight of the cluster and to study its fragmentation

pattern.
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Methodology (Electron Ionization - EI):

Sample Introduction: The solid sample is introduced into the mass spectrometer via a direct

insertion probe. The sample is then heated in the vacuum of the ion source to induce

sublimation.

Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons

(typically 70 eV), leading to the formation of a molecular ion (M⁺) and various fragment ions.

Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion

intensity versus m/z. For Triruthenium dodecacarbonyl, the primary fragmentation pathway

involves the sequential loss of the twelve CO ligands.[6]

Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of Triruthenium dodecacarbonyl.
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Caption: General workflow for the spectroscopic characterization of Triruthenium

dodecacarbonyl.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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